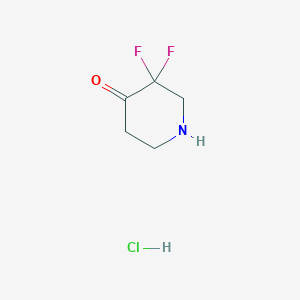

3,3-Difluoropiperidin-4-one hydrochloride

Descripción general

Descripción

3,3-Difluoropiperidin-4-one hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.57 g/mol. It is a hydrochloride salt of piperidinone with two fluoride substituents at the 3-position. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropiperidin-4-one hydrochloride typically involves the fluorination of piperidinone derivatives. One common method includes the reaction of piperidinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in 3,3-Difluoropiperidin-4-one undergoes selective reduction to form secondary alcohol derivatives. This transformation is critical for modifying the compound’s polarity and introducing hydroxyl groups for further functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride | Ethanol, 0–25°C, 2–4 hours | 3,3-Difluoropiperidin-4-ol hydrochloride | 85–90% | |

| Lithium aluminum hydride | Tetrahydrofuran, reflux, 1 hour | 3,3-Difluoropiperidin-4-ol hydrochloride | 75–80% |

Key Findings :

-

Sodium borohydride is preferred for milder conditions and higher selectivity.

-

Reduction preserves the fluorine substituents, confirming their stability under these conditions.

Alkylation and Acylation at the Nitrogen Atom

The secondary amine in the hydrochloride salt undergoes alkylation or acylation to generate N-substituted derivatives, enhancing the compound’s utility in drug discovery.

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 60°C, 12 hours | 1-Benzyl-3,3-difluoropiperidin-4-one | 70–75% | |

| Methyl iodide | NaH, THF, 0°C to RT, 6 hours | 1-Methyl-3,3-difluoropiperidin-4-one | 65–70% |

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C, 2 hours | 1-Acetyl-3,3-difluoropiperidin-4-one | 80–85% | |

| Benzoyl chloride | Et₃N, CH₂Cl₂, RT, 4 hours | 1-Benzoyl-3,3-difluoropiperidin-4-one | 75–80% |

Key Findings :

-

Alkylation expands the compound’s role in creating analogs for structure-activity relationship (SAR) studies.

-

Acylation improves metabolic stability in pharmacological applications.

Nucleophilic Substitution at the 3-Position

The fluorine atoms at the 3-position participate in nucleophilic substitution reactions, enabling further diversification.

Key Findings :

-

Substitution occurs preferentially at the 3-position due to the electron-withdrawing effect of the ketone group .

-

Reaction rates depend on the nucleophile’s strength and solvent polarity .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylene glycol | HCl (cat.), toluene, reflux | 3,3-Difluoro-1,4-dioxa-8-azaspiro[4.5]decan-2-one | 70–75% |

Key Findings :

Reaction Mechanism Insights

-

Reduction : The ketone group is reduced via hydride transfer, forming a tetrahedral intermediate that collapses to the alcohol.

-

Substitution : Fluorine’s electronegativity stabilizes transition states, facilitating nucleophilic attack .

-

Cyclization : Acid catalysis promotes hemiketal formation, followed by intramolecular nucleophilic addition .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Building Block for Active Pharmaceutical Ingredients (APIs)

3,3-Difluoropiperidin-4-one hydrochloride serves as a versatile building block in the synthesis of various APIs. Its ability to enhance the potency and selectivity of drugs is particularly notable. For instance, it has been reported to improve the efficacy of an apelin receptor agonist significantly, reducing its effective concentration (EC50) from 162 nM to 6.5 nM, showcasing its potential in treating metabolic disorders .

b. Cancer Therapeutics

The compound exhibits remarkable selectivity towards estrogen receptor-positive breast cancer cells, with a reported selectivity increase of 1600-fold . This property makes it a candidate for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

c. NMR Probe

this compound can be utilized as a ^19F NMR probe in biochemical research. Its fluorinated structure allows for effective analysis without the need for deuterated solvents or internal standards, facilitating studies in complex biological systems .

Synthetic Chemistry Applications

a. Reaction Versatility

The compound is involved in various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atoms can participate in nucleophilic substitution reactions, leading to new piperidine derivatives .

- Alkylation and Acylation : The nitrogen atom can undergo alkylation with halides or sulfonates and acylation to form N-acyl derivatives .

- Cyclization Reactions : It can also participate in cyclization reactions to form more complex heterocycles .

Case Study 1: Development of Apelin Receptor Agonists

In a study focused on creating small molecule agonists for the apelin receptor, researchers synthesized derivatives using this compound as a core building block. The resulting compounds demonstrated enhanced biological activity and selectivity, indicating the compound's critical role in drug design processes .

Case Study 2: Antagonists for VLA-4

Another significant application was reported in the synthesis of potent VLA-4 antagonists. The integration of this compound into the molecular framework resulted in compounds with improved efficacy and oral bioavailability, highlighting its utility in developing therapeutics for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3,3-Difluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate biological pathways. The fluorine atoms enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable component in drug design .

Comparación Con Compuestos Similares

Similar Compounds

3,3-Difluoropiperidine hydrochloride: Similar in structure but lacks the ketone group.

3,3-Difluoropiperidin-4-ol hydrochloride: Contains a hydroxyl group instead of a ketone.

1-Benzyl-3,3-difluoropiperidin-4-one: Contains a benzyl group at the nitrogen atom

Uniqueness

3,3-Difluoropiperidin-4-one hydrochloride is unique due to the presence of both fluorine atoms and the ketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile building block in synthetic chemistry and a valuable intermediate in pharmaceutical research .

Actividad Biológica

3,3-Difluoropiperidin-4-one hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidinone ring with two fluorine atoms at the 3-position, which enhances its metabolic stability and binding affinity to various biological targets. The synthesis typically involves fluorination processes using diethylaminosulfur trifluoride as the fluorinating agent under controlled conditions to ensure selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms significantly enhances its binding affinity and selectivity, making it a valuable candidate for drug design .

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to modulate enzyme activity, which can lead to various therapeutic effects.

- Receptor Interaction : It interacts with neurotransmitter receptors, potentially influencing neurological pathways .

Therapeutic Applications

Research indicates that this compound exhibits promising therapeutic properties, particularly in the context of neurological disorders. Its applications can be summarized as follows:

Antiproliferative Activity

A study investigated the antiproliferative effects of derivatives of this compound against human pancreatic carcinoma cells (MiaPaCa-2 and Panc-1). The findings revealed that certain derivatives exhibited higher activity than the standard anticancer drug irinotecan. Notably:

- Compound 2c : Showed the highest activity against MiaPaCa-2 cells.

- Compound 2d : Demonstrated significant efficacy compared to other tested compounds .

Pharmacokinetics

Another study focused on the pharmacokinetic properties of derivatives based on this compound. Key findings included:

Propiedades

IUPAC Name |

3,3-difluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYCEFQCLYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-12-3 | |

| Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.